molecular formula C14H8I4O4 B142916 Tétrac CAS No. 67-30-1

Tétrac

Numéro de catalogue B142916
Numéro CAS: 67-30-1
Poids moléculaire: 747.83 g/mol
Clé InChI: PPJYSSNKSXAVDB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tetrac, or tetraiodothyroacetic acid, is not explicitly detailed in the provided papers. However, the papers do discuss various tetra-substituted compounds, which can offer insights into the general characteristics and behaviors of molecules with four substituents on a central atom or structure. For instance, tetrahedral bonding is a common feature in chemistry where a central atom is bonded to four other atoms, creating a three-dimensional shape that is crucial for the stability and properties of many compounds .

Synthesis Analysis

The synthesis of tetra-substituted compounds can be complex and often requires specific conditions and reagents. For example, the synthesis of tetrahedranyllithium involved the reaction of tetrakis(trimethylsilyl)tetrahedrane with methyllithium in tetrahydrofuran . Similarly, tetrakis(μ3-phenylpropargyl)zirconium was synthesized from ZrCl4 and (phenylpropargyl)magnesium bromide . These examples demonstrate the careful selection of starting materials and conditions that are necessary for the successful synthesis of tetra-substituted compounds.

Molecular Structure Analysis

The molecular structure of tetra-substituted compounds is often determined using techniques such as X-ray crystallography. For instance, the structure of tetrahedranyllithium was elucidated to be a stretched tetrahedron with specific bond lengths between the central lithium and surrounding carbon atoms . The D2d symmetry of tetrakis(μ3-phenylpropargyl)zirconium was also confirmed through crystallographic analysis . These structural details are crucial for understanding the properties and reactivity of the compounds.

Chemical Reactions Analysis

The reactivity of tetra-substituted compounds can vary widely depending on their structure and substituents. For example, tetrahedranyllithium was used to prepare methyl- and hydrogen-substituted tetrahedranes, demonstrating its reactivity towards electrophiles . The coordination of ligands to a central metal atom, as seen in tetrakis(μ3-phenylpropargyl)zirconium, can also influence the reactivity and potential applications of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetra-substituted compounds are influenced by their molecular structure and bonding. Tetrahedral bonding in amorphous carbon, for example, results in properties that approach those of diamond, including high hardness and low friction coefficients . The electronic structure, such as the HOMO-LUMO gap calculated for tetrakis(μ3-phenylpropargyl)zirconium, is also a key factor in determining the properties of these compounds .

Applications De Recherche Scientifique

Anti-angiogenèse dans le traitement du cancer

Le Tétrac, un dérivé de l'hormone thyroïdienne T4, a été trouvé pour perturber les fonctions importantes pour les cellules cancéreuses. Il agit comme un inhibiteur de l'angiogenèse tumorale, qui est la formation de nouveaux vaisseaux sanguins dont les tumeurs ont besoin pour se développer. En bloquant l'angiogenèse, le this compound peut potentiellement limiter la croissance et la propagation du cancer .

Formulations de Nanothis compound

Le Nanothis compound, une formulation de this compound, est prometteur comme inhibiteur de l'angiogenèse non seulement liée à la malignité, mais aussi dans d'autres troubles cliniquement significatifs. Il s'agit notamment des maladies de la peau, de la prolifération vasculaire dans la rétine et de la néovascularisation associée aux états inflammatoires .

Traitement du carcinome à cellules rénales (CCR)

Le this compound a été étudié pour ses effets sur le carcinome à cellules rénales (CCR), suggérant des applications potentielles dans le traitement de ce type de cancer .

Modulation des actions des hormones thyroïdiennes

Le this compound peut moduler les actions des hormones thyroïdiennes comme la L-thyroxine (T4) à des sites spécifiques tels que l'intégrine αvβ3. Cette modulation comprend l'inhibition des actions pro-angiogéniques et anti-apoptotiques supposées être induites par la T4 .

Inhibition de l'angiogenèse rétinienne pathologique

Le this compound a été étudié pour son activité anti-angiogénique sur l'angiogenèse rétinienne. Il bloque les actions pro-angiogéniques des hormones thyroïdiennes et des facteurs de croissance comme le VEGF et le FGF-2, ce qui pourrait être bénéfique dans le traitement des conditions pathologiques impliquant la néovascularisation rétinienne .

Mécanisme D'action

Target of Action

Tetrac, or Tetraiodothyroacetic acid, is a derivative of the thyroid hormone L-thyroxine (T4). Its primary targets are the thyrointegrin receptors , specifically integrin αvβ3 . These receptors are overexpressed on cancer cells and rapidly dividing endothelial cells . Tetrac also targets β-catenin and HMGA2 , which are implicated in cancer cell proliferation .

Mode of Action

Tetrac acts as a thyrointegrin receptor antagonist, blocking the actions of T4 and 3,5,3’-triiodo-L-thyronine (T3) at the cell surface receptor for thyroid hormone on integrin αvβ3 . It competes with T4 for binding to the integrin, leading to blockage of cancer cell responses to thyroid hormones .

Biochemical Pathways

Tetrac disrupts several biochemical pathways that are critical to cancer cell proliferation and metastasis. It inhibits the pro-angiogenic activities of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), leading to a reduction in the transcription of vascular growth factors/growth factor receptors, hypoxia-inducible factor-1α, pro-angiogenic cytokines, and other pro-angiogenic genes . At the same time, it stimulates the expression of endogenous angiogenesis inhibitors .

Pharmacokinetics

Nanotetrac has been designed to limit Tetrac to the extracellular space, optimizing exposure of its structure to the receptor site on αvβ3 .

Result of Action

Tetrac has anti-angiogenic and anti-tumor activities . It reduces endothelial cell proliferation, migration, and tube formation . It also disrupts thyroid hormone-stimulated tumor recruitment, differentiation, and the pro-angiogenic signaling of tumor stroma-associated mesenchymal stem cells . In addition, Tetrac induces apoptosis in cancer cells .

Action Environment

The effectiveness of Tetrac against various cancers suggests that it may be influenced by the specific genetic and cellular environment of different cancer types .

Safety and Hazards

Tetrac is used for research purposes only . It is recommended to use safety goggles with side-shields, protective gloves, and impervious clothing when handling Tetrac. It should be kept away from drains, water courses, or the soil .

Orientations Futures

Tetrac has shown promise in not only AML, but prostate, renal, and various other cancer types . The preclinical trial seems promising and this calls for further exploration of Tetrac in cancer therapy . The development of immunotherapy and nanotechnology may play a role in future therapy to achieve complete remission . Nano-encapsulation of drugs can improve drugs’ bioavailability, help drugs evade resistance, and provide combination therapy directly to the cancer cells .

Analyse Biochimique

Biochemical Properties

Tetraiodothyroacetic acid (Tetrac) plays a crucial role in various biochemical reactions. It interacts with the integrin αvβ3 receptor on the plasma membrane, which is known to mediate several cellular processes. Tetrac inhibits the binding of thyroid hormones T4 and T3 to this receptor, thereby blocking the activation of the MAPK/ERK1/2 signaling pathway . This interaction is significant as it disrupts cancer cell proliferation and angiogenesis, making Tetrac a potential anti-cancer agent .

Cellular Effects

Tetraiodothyroacetic acid (Tetrac) exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Tetrac has been shown to inhibit the proliferation of cancer cells and reduce angiogenesis by blocking the integrin αvβ3 receptor . Additionally, Tetrac affects the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anti-cancer properties .

Molecular Mechanism

The molecular mechanism of Tetraiodothyroacetic acid (Tetrac) involves its binding interactions with biomolecules and subsequent effects on cellular processes. Tetrac binds to the integrin αvβ3 receptor on the cell surface, inhibiting the binding of thyroid hormones T4 and T3 . This inhibition prevents the activation of the MAPK/ERK1/2 signaling pathway, which is crucial for cancer cell proliferation and survival . Additionally, Tetrac has been shown to modulate gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tetraiodothyroacetic acid (Tetrac) have been observed to change over time. Tetrac is relatively stable and does not degrade quickly, allowing for sustained effects on cellular function . Long-term studies have shown that Tetrac can maintain its anti-cancer properties over extended periods, making it a promising candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of Tetraiodothyroacetic acid (Tetrac) vary with different dosages in animal models. At lower doses, Tetrac has been shown to inhibit cancer cell proliferation and angiogenesis without causing significant toxicity . At higher doses, Tetrac may exhibit toxic effects, including adverse impacts on normal cellular functions and potential organ damage . Therefore, careful dosage optimization is essential for maximizing the therapeutic benefits of Tetrac while minimizing its toxic effects.

Metabolic Pathways

Tetraiodothyroacetic acid (Tetrac) is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate thyroid hormone metabolism and signaling . Tetrac competes with T4 and T3 for binding to the integrin αvβ3 receptor, thereby modulating the metabolic flux and levels of thyroid hormone metabolites . This interaction is crucial for its anti-cancer properties, as it disrupts the metabolic processes that support cancer cell growth and survival .

Transport and Distribution

Tetraiodothyroacetic acid (Tetrac) is transported and distributed within cells and tissues through specific transporters and binding proteins . It primarily localizes to the plasma membrane, where it interacts with the integrin αvβ3 receptor . This localization is essential for its biological activity, as it allows Tetrac to effectively inhibit thyroid hormone signaling and exert its anti-cancer effects .

Subcellular Localization

The subcellular localization of Tetraiodothyroacetic acid (Tetrac) is primarily at the plasma membrane, where it interacts with the integrin αvβ3 receptor . This interaction is facilitated by targeting signals and post-translational modifications that direct Tetrac to the cell surface . The localization of Tetrac at the plasma membrane is crucial for its activity, as it enables the inhibition of thyroid hormone signaling and the disruption of cancer cell proliferation and angiogenesis .

Propriétés

IUPAC Name

2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8I4O4/c15-8-4-7(5-9(16)13(8)21)22-14-10(17)1-6(2-11(14)18)3-12(19)20/h1-2,4-5,21H,3H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJYSSNKSXAVDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8I4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048186
Record name Tetrac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

747.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67-30-1
Record name Tetraiodothyroacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraiodothyroacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetraiodothyroacetic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01751
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tetrac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.590
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,3',5,5'-TETRAIODOTHYROACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PA7UX1FFYQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrac
Reactant of Route 2
Tetrac
Reactant of Route 3
Reactant of Route 3
Tetrac
Reactant of Route 4
Tetrac
Reactant of Route 5
Tetrac
Reactant of Route 6
Tetrac

Q & A

Q1: What is the primary target of Tetrac?

A1: Tetrac primarily targets the cell surface receptor located on integrin αvβ3. This integrin is predominantly expressed by cancer cells, dividing endothelial cells, and vascular smooth muscle cells. [, , ]

Q2: How does Tetrac interact with its target?

A2: Tetrac acts as an antagonist at the thyroid hormone receptor site on integrin αvβ3, blocking the binding and actions of the natural thyroid hormones L-thyroxine (T4) and 3,5,3'-triiodo-L-thyronine (T3). [, , ]

Q3: What are the downstream effects of Tetrac binding to integrin αvβ3?

A3: Tetrac binding to αvβ3 triggers several downstream effects, including:- Inhibition of tumor cell proliferation [, , , , ]- Inhibition of angiogenesis [, , , , , ]- Induction of apoptosis [, , , ]- Disruption of cancer cell survival pathway gene expression [, , ]- Inhibition of repair of radiation-induced DNA double-strand breaks [, , ]

Q4: Does Tetrac have any agonist-independent effects at integrin αvβ3?

A4: Yes, in addition to antagonizing T4 and T3, Tetrac also exerts agonist-independent anti-proliferative effects by modulating the transcription of cancer cell genes involved in cell survival, cell cycle control, angiogenesis, apoptosis, chemotherapeutic agent export, and DNA repair. []

Q5: What is the molecular formula and weight of Tetrac?

A5: The molecular formula of Tetrac is C15H10I4O4, and its molecular weight is 677.9 g/mol.

Q6: Has Tetrac been formulated into nanoparticles?

A6: Yes, Tetrac has been successfully conjugated to a poly (lactic-co-glycolic acid) (PLGA) polymer to create nanoparticles known as Nanotetrac or Nano-diamino-tetrac (NDAT). [, ]

Q7: What are the advantages of Nanotetrac over unmodified Tetrac?

A7: Nanotetrac offers several advantages, including:- Enhanced potency compared to unmodified Tetrac [, ]- Exclusive action at the cell surface, preventing cell entry [, ]- Potential for targeted drug delivery by encapsulating chemotherapeutic agents within the nanoparticle []

Q8: How does the deamination of T4 to create Tetrac affect its activity?

A8: Deamination of T4 to Tetrac significantly alters its activity profile. While T4 acts primarily through the classical nuclear thyroid hormone receptor, Tetrac selectively targets the integrin αvβ3 receptor, leading to distinct downstream effects. [, ]

Q9: How is Tetrac metabolized in the body?

A9: In rats, Tetrac has been shown to bind to transthyretin (prealbumin) in serum. [, ] Further research is needed to fully elucidate the metabolism and elimination pathways of Tetrac in different species.

Q10: What types of cancer cells have shown sensitivity to Tetrac in vitro?

A10: In vitro studies have demonstrated the anti-proliferative and pro-apoptotic effects of Tetrac on various human cancer cell lines, including:- Follicular thyroid carcinoma (FTC) []- Medullary thyroid carcinoma (h-MTC) []- Renal cell carcinoma (RCC) []- Breast cancer [, , ]- Gastric cancer []- Glioblastoma [, ]- Multiple myeloma [, ]- Colorectal cancer [, ]- Basal cell carcinoma []

Q11: What is the evidence for the in vivo efficacy of Tetrac?

A11: Studies using xenograft models in nude mice have shown that Tetrac and its nanoparticulate formulations effectively inhibit tumor growth in various human cancer types, including:- Follicular thyroid carcinoma (FTC) []- Medullary thyroid carcinoma (h-MTC) []- Renal cell carcinoma (RCC) []- Glioblastoma [, ]- Prostate cancer []- Pancreatic cancer []- Urinary bladder cancer []

Q12: Are there any known mechanisms of resistance to Tetrac?

A12: While specific resistance mechanisms to Tetrac haven't been fully elucidated, the variable expression levels of integrin αvβ3 on different cancer cells may play a role in sensitivity to the drug. [] Further research is needed to identify potential resistance mechanisms and develop strategies to overcome them.

Q13: How does the nanoparticulate formulation of Tetrac (Nanotetrac) affect its delivery and targeting?

A13: Nanotetrac, due to its size and surface properties, offers improved tumor targeting compared to unmodified Tetrac. The nanoparticle formulation can passively accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect, leading to increased drug concentration at the tumor site. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.